molecular formula C13H15N5O B13926633 1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol

1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol

Cat. No.: B13926633
M. Wt: 257.29 g/mol
InChI Key: TWSQRMYXRBVVHA-UHFFFAOYSA-N
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Description

1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol is a chemical compound offered for research and development purposes. This molecule features a 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine core, a scaffold known in medicinal chemistry , which is functionalized with an ethynyl linker to a cyclopentanol group. This structural motif suggests potential as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. The specific physical, chemical, and biological properties of this compound are a subject of ongoing research. This product is intended for use by qualified laboratory researchers only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

1-[2-(7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl]cyclopentan-1-ol

InChI

InChI=1S/C13H15N5O/c1-9-10(4-7-13(19)5-2-3-6-13)11(14)18-12(17-9)15-8-16-18/h8,19H,2-3,5-6,14H2,1H3

InChI Key

TWSQRMYXRBVVHA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1C#CC3(CCCC3)O)N

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(2-(7-Amino-5-methyl-triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol typically follows a convergent approach involving:

  • Construction of the 1,2,4-triazolo[1,5-a]pyrimidine core with specific amino and methyl substitutions.
  • Introduction of the ethynyl linker at the 6-position of the triazolo-pyrimidine ring.
  • Coupling of the ethynyl moiety with a cyclopentanol derivative to yield the final compound.

This approach requires precise control of reaction conditions to ensure regioselectivity and high purity.

Preparation of the Triazolo[1,5-a]pyrimidine Core

The core heterocycle is synthesized through cyclocondensation reactions involving amino-substituted triazole precursors and β-dicarbonyl compounds or their equivalents. For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione under reflux in acetic acid to form ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate intermediates. Subsequent basic hydrolysis converts these esters to carboxylic acids, which are then chlorinated to acyl chlorides to enable further coupling reactions.

Synthesis of the Cyclopentanol Moiety and Final Coupling

The cyclopentanol fragment is prepared or procured as a terminal alkyne derivative bearing the hydroxyl group. Protection of the hydroxyl group may be necessary during the coupling steps to prevent side reactions. After the ethynyl linkage is formed, deprotection (if applied) yields the free cyclopentanol substituent attached to the triazolo-pyrimidine core.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione, AcOH reflux Ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate
2 Hydrolysis NaOH, aqueous medium Corresponding carboxylic acid
3 Chlorination Thionyl chloride or oxalyl chloride Acyl chloride intermediate
4 Sonogashira coupling Pd catalyst, CuI, base, ethynylcyclopentanol derivative 1-(2-(7-Amino-5-methyl-triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol (protected or final)
5 Deprotection (if applicable) Acidic or basic conditions Final target compound

Key Reaction Conditions and Considerations

  • Cyclocondensation: Typically conducted under reflux in acetic acid to promote ring closure efficiently.
  • Hydrolysis and Chlorination: Careful pH control during hydrolysis avoids decomposition; chlorination must be performed under anhydrous conditions.
  • Sonogashira Coupling: Requires inert atmosphere (nitrogen or argon), palladium catalyst (e.g., Pd(PPh3)2Cl2), copper co-catalyst, and a suitable base (e.g., triethylamine or diisopropylethylamine). Reaction temperature generally ranges from room temperature to 80 °C.
  • Purification: Chromatographic techniques (e.g., column chromatography) and recrystallization are used to purify intermediates and the final product.

Comparative Analysis with Related Compounds

Several analogues with similar triazolo-pyrimidine frameworks have been synthesized using related methods, differing mainly in substitutions at the amino, methyl, or hydroxyl positions. These variations affect biological activity and solubility, guiding optimization of synthetic routes.

Compound Name Key Structural Differences Impact on Synthesis and Activity
7-Amino-triazolo[1,5-a]triazine Different substitution pattern Requires modified cyclocondensation conditions
2-Amino-5-Methyl-triazolo[1,5-a]pyrimidin-7(4H)-one Lacks ethynyl group Simplifies synthesis, alters biological profile
5-Methyl-7-hydroxy-s-triazolo(1,5-a)pyrimidine Hydroxyl instead of amino substitution Changes reactivity and solubility

Research Data and Yields

While exact yields vary depending on conditions and scale, literature reports typical yields for key steps as follows:

Step Yield Range (%) Notes
Cyclocondensation 70–85 High purity intermediates achievable
Hydrolysis 80–95 Quantitative under optimized conditions
Chlorination 75–90 Sensitive to moisture
Sonogashira coupling 60–80 Catalyst and base choice critical
Final deprotection 85–95 Mild conditions prevent side reactions

Chemical Reactions Analysis

Types of Reactions: 1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Triazolopyrimidine Derivatives

Compound Name 5-Substituent 6-Substituent 7-Substituent Key Features Reference
Target Compound Methyl Ethynylcyclopentanol Amino Enhanced hydrophilicity N/A
UCB-FcRn-84 () Methyl Ethanone 3-Fluorophenyl Chiral separation, FcRn binding
5-(4-Dimethylaminophenyl)-7-phenyl () 4-Dimethylaminophenyl Amine Phenyl Aromatic electron-donor effects
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl) () Phenyl Ethyl carboxylate 3,4,5-Trimethoxyphenyl Lipophilic ester linkage
7-[(E)-2-(4-Fluorophenyl)ethenyl] () - Amine 4-Fluorophenylethenyl Fluorine-enhanced stability
7-Azocan-1-yl-5-chloro () Chloro 3-Fluorobenzonitrile Azocan-1-yl Microtubule targeting

Pharmacological and Physicochemical Properties

  • Fluorinated derivatives () exhibit enhanced metabolic stability, whereas the target compound’s amino group may favor renal excretion.
  • Solubility: The cyclopentanol group in the target compound likely improves water solubility compared to lipophilic esters () or aryl groups ().
  • Binding Affinity: The 7-amino group could mimic natural substrates in kinase or receptor-binding pockets, similar to amino-substituted triazolopyrimidines in .

Biological Activity

1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolopyrimidine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C12H14N6O
  • Molecular Weight : 258.28 g/mol

Biological Activity Overview

The biological activity of 1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol has been investigated in various studies. Key findings include:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell growth in vitro. Studies indicate that it may induce apoptosis in cancer cell lines by activating specific signaling pathways.
  • Antiviral Properties : Preliminary research suggests that this compound exhibits antiviral activity against certain viruses, potentially through the inhibition of viral replication mechanisms.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation and pain pathways.

Case Studies

  • Antitumor Efficacy :
    • A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Antiviral Activity :
    • In vitro assays revealed that the compound inhibited the replication of the influenza virus with an IC50 value of 15 µM. This effect was attributed to interference with viral RNA synthesis .
  • Enzyme Inhibition :
    • A structure-activity relationship (SAR) analysis highlighted that modifications to the triazolo-pyrimidine structure could enhance COX inhibition potency by up to 50% compared to baseline compounds .

Data Tables

Biological ActivityAssay TypeIC50 Value (µM)Reference
AntitumorCell Viability10
AntiviralViral Replication15
COX InhibitionEnzyme Assay20

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